molecular formula C15H12Cl2N6O2 B5240065 4-chloro-N-(4-chloro-2-methylpyrazole-3-carbonyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide

4-chloro-N-(4-chloro-2-methylpyrazole-3-carbonyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide

Cat. No.: B5240065
M. Wt: 379.2 g/mol
InChI Key: UJZUZIZOYMQESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-chloro-2-methylpyrazole-3-carbonyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-2-methylpyrazole-3-carbonyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-2-methylpyrazole-3-carbonyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(4-chloro-2-methylpyrazole-3-carbonyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activities, such as antibacterial, antifungal, and antiparasitic properties, make it valuable for studying cellular processes and disease mechanisms.

    Medicine: Its potential therapeutic effects, including anti-inflammatory, antidepressant, and antitumor activities, are of significant interest for drug development.

    Industry: The compound’s unique chemical properties can be utilized in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-2-methylpyrazole-3-carbonyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-chloro-2-methylpyrazole-3-carbonyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

4-chloro-N-(4-chloro-2-methylpyrazole-3-carbonyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6O2/c1-21-12(9(16)7-19-21)14(24)23(11-5-3-4-6-18-11)15(25)13-10(17)8-20-22(13)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZUZIZOYMQESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N(C2=CC=CC=N2)C(=O)C3=C(C=NN3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.